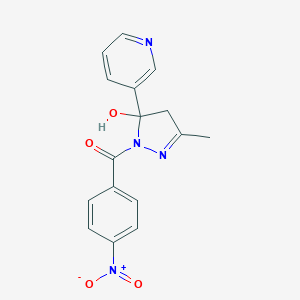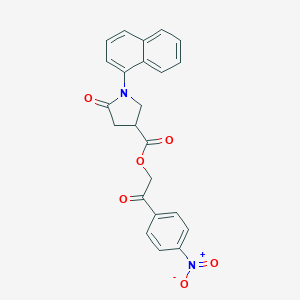
2-oxo-2-phenylethyl 2-(4-iodo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-phenylethyl 2-(4-iodo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes an iodine atom, a methyl group, and a dioxoisoindole moiety
Preparation Methods
The synthesis of 2-oxo-2-phenylethyl 2-(4-iodo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common synthetic route starts with the iodination of 2-methylphenyl compounds, followed by the formation of the dioxoisoindole structure through cyclization reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the iodine atom makes it susceptible to oxidation reactions, which can lead to the formation of iodinated derivatives.
Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-oxo-2-phenylethyl 2-(4-iodo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may have potential as biological probes or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar compounds to 2-oxo-2-phenylethyl 2-(4-iodo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate include other iodinated phenyl derivatives and dioxoisoindole compounds. What sets this compound apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. Some similar compounds include:
- 2-Iodo-4-methylphenol
- 4-Iodo-2-methylbenzoic acid
- Phenyl 2-{[(4-iodo-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
Properties
Molecular Formula |
C24H16INO5 |
|---|---|
Molecular Weight |
525.3g/mol |
IUPAC Name |
phenacyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H16INO5/c1-14-11-17(25)8-10-20(14)26-22(28)18-9-7-16(12-19(18)23(26)29)24(30)31-13-21(27)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI Key |
NVMQDGCATKIMPG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL](/img/structure/B391954.png)

![2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B391956.png)
![4-[2,2-Dichloro-1-(4-methoxy-3-methylphenyl)vinyl]-1-methoxy-2-methylbenzene](/img/structure/B391957.png)

![5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE](/img/structure/B391959.png)


![2-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B391964.png)
![Ethyl {5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B391965.png)
![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-pyridinecarbohydrazide](/img/structure/B391966.png)

![ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)-3-METHOXYPHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B391972.png)
